molecular formula C25H31N3O4 B2935590 4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol CAS No. 899728-19-9

4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol

Cat. No.: B2935590
CAS No.: 899728-19-9
M. Wt: 437.54
InChI Key: KHAHZXJQBFAQDO-UHFFFAOYSA-N
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Description

This compound is a spirocyclic heterocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. Key structural attributes include:

  • A spiro junction at position 5, linking the oxazine and piperidine moieties.
  • Methoxy groups at positions 7 (on the oxazine ring) and 2 (on the phenol ring).
  • An isopropyl group at the 1'-position of the piperidine ring.

Synthetic routes for analogous spiro-pyrazolo-oxazine derivatives often involve multi-component reactions or cyclization of hydrazine precursors with carbonyl-containing intermediates .

Properties

IUPAC Name

2-methoxy-4-(7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-16(2)27-12-10-25(11-13-27)28-20(18-6-5-7-22(30-3)24(18)32-25)15-19(26-28)17-8-9-21(29)23(14-17)31-4/h5-9,14,16,20,29H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAHZXJQBFAQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol is a complex organic molecule with potential biological activities. Its unique structural features suggest it may exhibit various pharmacological properties. This article aims to review the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N3O3C_{25}H_{31}N_{3}O_{3}, with a molecular weight of approximately 421.541 g/mol. The structural complexity arises from the presence of multiple functional groups including methoxy and piperidine moieties, which are often associated with biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of spiro compounds and the introduction of various substituents. Standard laboratory techniques such as refluxing in solvents like ethanol or methanol are employed to optimize yields and purities.

Antimicrobial Activity

Heterocyclic compounds similar to this one have been noted for their antimicrobial properties. For instance, isatin derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for similar activities in related compounds like the one in focus .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. Given that this compound contains a pyrazolo structure, it may also possess anti-inflammatory properties that warrant further investigation .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may involve modulation of specific receptors or enzymes involved in inflammation or microbial resistance pathways.

Data Table: Comparative Biological Activities

Compound TypeBiological ActivityReference
Isatin DerivativesAntimicrobial
Pyrazole DerivativesAnti-inflammatory
Spiro CompoundsPotential pharmacological

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and spiro architecture. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Applications References
Target Compound Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] 1'-Isopropyl, 7-OCH₃, 2-OCH₃ (phenol) Not explicitly reported in evidence; inferred potential for CNS modulation due to spiro-piperidine moiety .
2-(4-Chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] Spiro[pyrazolo-oxazine-cyclohexane] 4-Chlorophenyl, 7-OCH₃ Antifungal/antimicrobial activity hypothesized based on halogenated aromatic substituents .
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Spiro[pyrazolo-oxazine] 4-Chlorobenzyloxy, 7-OCH₃, 2-phenyl Enhanced lipophilicity and potential kinase inhibition due to chlorobenzyl group .
7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] Spiro[pyrazolo-oxazine-piperidine] 7,9-Cl₂, 4-OCH₃ (phenyl), 1'-propyl Increased electrophilicity and potential cytotoxicity from dichloro substitution .

Key Observations:

Methoxy groups at positions 2 and 7 improve solubility relative to halogenated derivatives (e.g., Cl or Cl-benzyl groups), which are more lipophilic .

Spiro Junction :

  • The piperidine-containing spiro system in the target compound differs from cyclohexane-based analogs (e.g., ), which may alter conformational flexibility and pharmacokinetic properties.

Bioactivity Trends :

  • Halogenated derivatives (e.g., Cl or Cl-benzyl) exhibit stronger antimicrobial/antifungal activity, while methoxy-rich compounds (like the target) may prioritize CNS or anti-inflammatory applications .

Research Findings and Mechanistic Insights

  • QSAR and Similarity Metrics: Computational models (e.g., Tanimoto and Dice coefficients) highlight structural similarities between the target compound and known kinase inhibitors or antimicrobial agents, particularly in the pyrazolo-oxazine core .
  • Synthetic Feasibility : Multi-step routes involving hydrazine intermediates (e.g., ) are critical for constructing the spiro framework. For example, trifluoroacetic acid-mediated cyclizations are common in forming pyrazolo-oxazine systems .

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